2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a benzodiazole ring fused with a carboxylic acid group and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroacetate, followed by cyclization and subsequent functional group transformations to introduce the aminoethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of nitro or halogen groups on the benzodiazole ring.
Scientific Research Applications
2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzodiazole ring can engage in π-π stacking interactions .
Comparison with Similar Compounds
- 2-(2-Aminoethyl)-1H-benzimidazole-5-carboxylic acid
- 2-(2-Aminoethyl)-1H-1,3-benzothiazole-5-carboxylic acid
- 2-(2-Aminoethyl)-1H-1,3-benzoxazole-5-carboxylic acid
Comparison:
- 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
- 2-(2-Aminoethyl)-1H-benzimidazole-5-carboxylic acid has a similar structure but lacks the diazole ring, affecting its reactivity and interactions.
- 2-(2-Aminoethyl)-1H-1,3-benzothiazole-5-carboxylic acid contains a sulfur atom, which can influence its electronic properties and reactivity.
- 2-(2-Aminoethyl)-1H-1,3-benzoxazole-5-carboxylic acid includes an oxygen atom, altering its hydrogen bonding and solubility characteristics .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) |
InChI Key |
OYNUYVFRFMYEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCN |
Origin of Product |
United States |
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